tert-Butyl ((5-cyanothiazol-2-yl)methyl)carbamate
Overview
Description
“tert-Butyl ((5-cyanothiazol-2-yl)methyl)carbamate” is a chemical compound with the molecular formula C10H13N3O2S and a molecular weight of 239.29 . It is used in research and as a building block in chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom) attached to a carbamate group (an organic compound derived from carbamic acid) via a methyl group .Scientific Research Applications
Isomorphous Crystal Structures
Research by Baillargeon et al. (2017) discusses the crystal structures of compounds including tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, a related compound, emphasizing their molecular linking via hydrogen and halogen bonds, which is crucial in understanding molecular interactions and crystal engineering (Baillargeon et al., 2017).
Interplay of Hydrogen Bonds
Das et al. (2016) studied two carbamate derivatives, including tert-butyl derivatives, analyzing their crystal structures. The focus was on understanding the interplay of strong and weak hydrogen bonds, which are fundamental in molecular architecture and design (Das et al., 2016).
Antimicrobial Activity
Ghoneim and Mohamed (2013) explored the synthesis and antimicrobial activity of various compounds derived from Tert-butyl carbazate, which is structurally related to tert-Butyl carbamate. This research contributes to understanding the potential biomedical applications of these compounds (Ghoneim & Mohamed, 2013).
Synthetic Methods
Zhao et al. (2017) worked on synthesizing a tert-butyl carbamate derivative, highlighting a rapid synthetic method. This research aids in understanding efficient production processes for biologically active compounds (Zhao et al., 2017).
Preparation and Reaction Studies
Research by Padwa et al. (2003) focuses on the preparation and reaction of a tert-butyl carbamate derivative, specifically its Diels-Alder reaction, which is critical in the synthesis of complex organic compounds (Padwa et al., 2003).
Cycloaddition Reactions
Pušavec et al. (2014) investigated the Cu(I)-catalyzed cycloadditions of tert-butyl carbamate derivatives. This study enhances the understanding of regio- and stereo-selective synthesis processes in organic chemistry (Pušavec et al., 2014).
Reaction Mechanisms
Ortiz et al. (1999) studied the reaction of a tert-butyl carbamate derivative with various electrophiles, contributing to the understanding of functionalized carbamates and their applications in synthetic chemistry (Ortiz et al., 1999).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[(5-cyano-1,3-thiazol-2-yl)methyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-10(2,3)15-9(14)13-6-8-12-5-7(4-11)16-8/h5H,6H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQARDQMIGWDBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(S1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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